molecular formula C13H12FNO2 B12454977 Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate

Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate

Cat. No.: B12454977
M. Wt: 233.24 g/mol
InChI Key: QIOPRDQJAIJTNQ-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate is a synthetic organic compound that features a pyrrole ring attached to a benzoate ester. The presence of a fluorine atom at the 3-position of the benzoate ring adds unique chemical properties to the compound. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate typically involves the condensation of a fluorinated benzoic acid derivative with a pyrrole derivative. One common method includes the reaction of 3-fluorobenzoic acid with pyrrole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by esterification with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the pyrrole ring.

    Reduction: Reducing agents such as sodium borohydride can reduce the pyrrole ring to form pyrrolidine derivatives.

Major Products Formed

    Substitution: Formation of 3-amino or 3-thio derivatives.

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of pyrrolidine derivatives.

Scientific Research Applications

Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. The pyrrole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. The combination of the pyrrole ring and the fluorinated benzoate ester makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

ethyl 3-fluoro-5-pyrrol-1-ylbenzoate

InChI

InChI=1S/C13H12FNO2/c1-2-17-13(16)10-7-11(14)9-12(8-10)15-5-3-4-6-15/h3-9H,2H2,1H3

InChI Key

QIOPRDQJAIJTNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)F)N2C=CC=C2

Origin of Product

United States

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